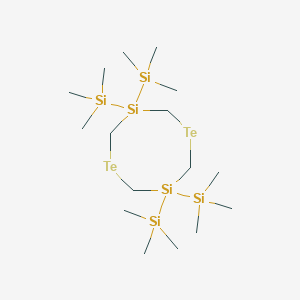
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane is an organosilicon compound that features tellurium atoms within its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane typically involves the reaction of trimethylsilyl chloride with tellurium-containing precursors under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and toluene.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products:
Oxidation Products: Tellurium dioxide, tellurium tetrachloride.
Reduction Products: Lower oxidation state tellurium compounds.
Substitution Products: Various organosilicon derivatives.
科学的研究の応用
3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon and organotellurium compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane involves its interaction with molecular targets through its tellurium and silicon atoms. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The pathways involved include redox reactions and coordination chemistry with various substrates.
類似化合物との比較
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-dithiadisilocane
- 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-digermadisilocane
Comparison:
- Uniqueness: The presence of tellurium atoms in 3,3,7,7-Tetrakis(trimethylsilyl)-1,5,3,7-ditelluradisilocane distinguishes it from its sulfur and germanium analogs. Tellurium imparts unique redox properties and reactivity.
- Chemical Properties: The tellurium-containing compound exhibits different reactivity patterns compared to its sulfur and germanium counterparts, making it suitable for specific applications in redox chemistry and materials science.
特性
CAS番号 |
918904-71-9 |
|---|---|
分子式 |
C16H44Si6Te2 |
分子量 |
660.2 g/mol |
IUPAC名 |
trimethyl-[3,7,7-tris(trimethylsilyl)-1,5,3,7-ditelluradisilocan-3-yl]silane |
InChI |
InChI=1S/C16H44Si6Te2/c1-17(2,3)21(18(4,5)6)13-23-15-22(16-24-14-21,19(7,8)9)20(10,11)12/h13-16H2,1-12H3 |
InChIキー |
JTSPGBNSMKYSFK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si]1(C[Te]C[Si](C[Te]C1)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)

![6-Iodo-2-{2-[4-(methylamino)phenyl]ethenyl}-4H-1-benzopyran-4-one](/img/structure/B12616212.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)
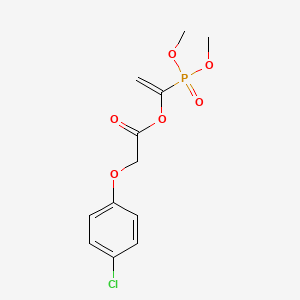
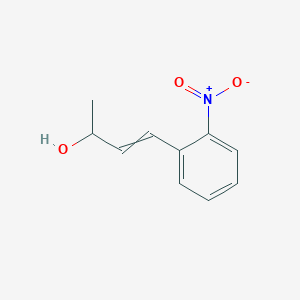

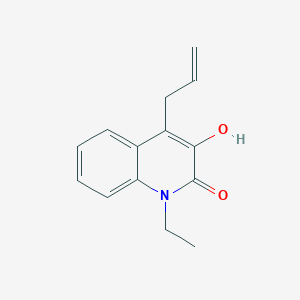
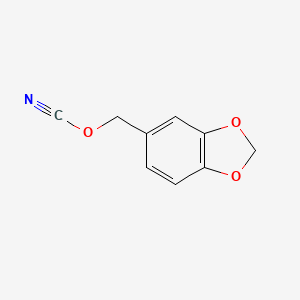
![2,7-Diazaspiro[4.4]nonane, 2-(4-nitrophenyl)-, (5S)-](/img/structure/B12616247.png)
![2-(4-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12616253.png)
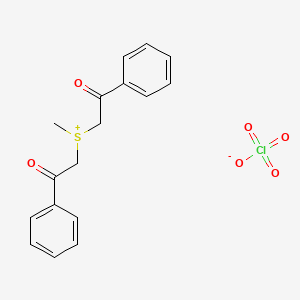
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 6-oxo-, (5S)-](/img/structure/B12616260.png)
-](/img/structure/B12616264.png)
